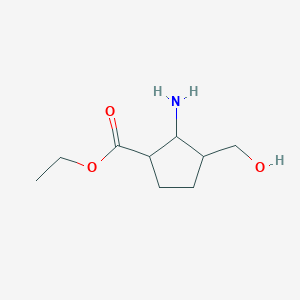
Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate is an organic compound with a cyclopentane ring structure It contains an amino group, a hydroxymethyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with appropriate reagents to introduce the amino and hydroxymethyl groups. One common method involves the use of palladium-catalyzed reactions to introduce the carboxylate group, followed by further functionalization to add the amino and hydroxymethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted amino compounds.
科学的研究の応用
Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Cyclopentanecarboxylic acid: A precursor in the synthesis of ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate.
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate: A similar compound with a hydroxymethyl group at a different position.
Indole derivatives: Compounds with similar functional groups but different ring structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
ethyl 2-amino-3-(hydroxymethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)7-4-3-6(5-11)8(7)10/h6-8,11H,2-5,10H2,1H3 |
InChIキー |
LSFRBWAHIQCWED-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(C1N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


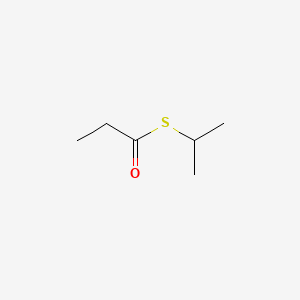
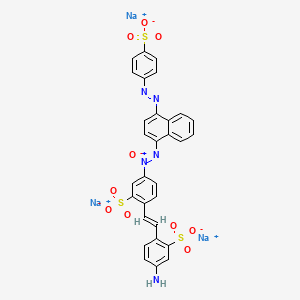
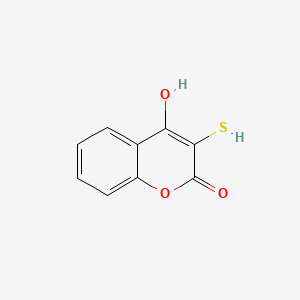
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
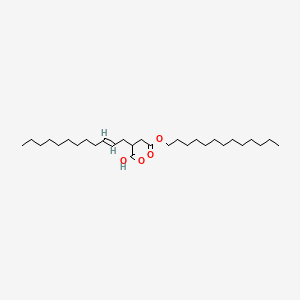
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)

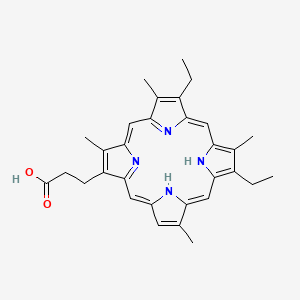
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
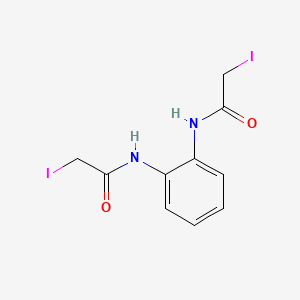
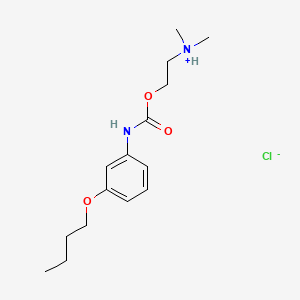
![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
